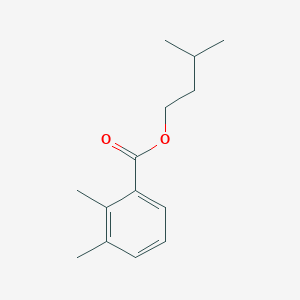

3-Methylbutyl 2,3-dimethylbenzoate

Beschreibung

3-Methylbutyl 2,3-dimethylbenzoate is an ester derivative of 2,3-dimethylbenzoic acid, where the carboxylic acid group is esterified with 3-methylbutanol. This compound is characterized by its branched alkyl chain and dimethyl-substituted aromatic ring, which influence its physical and chemical properties, such as solubility, volatility, and reactivity. Characterization would likely employ spectroscopic techniques (e.g., $^1$H NMR, IR) and elemental analysis, as demonstrated for structurally similar amides and esters in the literature .

Eigenschaften

CAS-Nummer |

91650-73-6 |

|---|---|

Molekularformel |

C14H20O2 |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

3-methylbutyl 2,3-dimethylbenzoate |

InChI |

InChI=1S/C14H20O2/c1-10(2)8-9-16-14(15)13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3 |

InChI-Schlüssel |

JMLIYQBCNLVLNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(=O)OCCC(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2,3-dimethylbenzoate typically involves the esterification reaction between 3-methylbutanol and 2,3-dimethylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-Methylbutanol+2,3-Dimethylbenzoic acidH2SO43-Methylbutyl 2,3-dimethylbenzoate+H2O

Industrial Production Methods

In industrial settings, the production of 3-Methylbutyl 2,3-dimethylbenzoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylbutyl 2,3-dimethylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanol and 2,3-dimethylbenzoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

Hydrolysis: 3-Methylbutanol and 2,3-dimethylbenzoic acid.

Reduction: 3-Methylbutanol and 2,3-dimethylbenzyl alcohol.

Transesterification: A new ester and an alcohol, depending on the reacting alcohol.

Wissenschaftliche Forschungsanwendungen

3-Methylbutyl 2,3-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a fragrance compound in various biological systems.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 3-Methylbutyl 2,3-dimethylbenzoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester bond in the compound can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-methylbutyl 2,3-dimethylbenzoate with analogous esters, amides, and organophosphorus compounds, focusing on structural features, synthesis, and functional properties.

Functional Group and Substituent Effects

- Ester vs. Amide : Unlike the amide N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which contains an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, 3-methylbutyl 2,3-dimethylbenzoate lacks such coordinating sites. This difference renders the ester less suitable for catalytic applications but more hydrolytically stable under acidic conditions .

- Aromatic Substitution: The 2,3-dimethyl substitution on the benzoate ring increases steric hindrance compared to monosubstituted derivatives (e.g., methyl benzoate). This reduces reactivity in electrophilic aromatic substitution but enhances thermal stability, a trait valuable in polymer plasticizers .

Alkyl Chain Variants

- 3-Methylbutyl vs. Cyclohexylmethyl: The phosphonothiolate ester 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate () shares the 3-methylbutyl group but incorporates a phosphonothioate moiety. This structural divergence confers neurotoxic properties (common in organophosphorus compounds), unlike the benign applications (e.g., fragrances, solvents) of simple benzoate esters .

- Branching Effects: The 3-methylbutyl chain in the target compound improves lipophilicity compared to linear chains (e.g., n-pentyl esters), enhancing solubility in nonpolar matrices.

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.